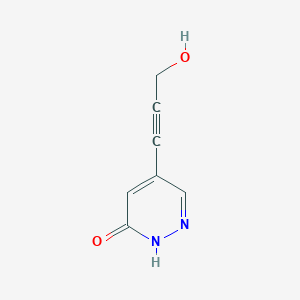
5-(3-Hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one is an organic compound that belongs to the pyridazinone family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridazine and propargyl alcohol.
Reaction Conditions: The reaction conditions may include the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This could include the use of advanced catalysts, high-throughput screening, and continuous flow reactors.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The triple bond can be reduced to form a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of 5-(3-Oxoprop-1-yn-1-yl)pyridazin-3(2H)-one.
Reduction: Formation of 5-(3-Hydroxyprop-1-en-1-yl)pyridazin-3(2H)-one.
Substitution: Formation of various substituted pyridazinones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 5-(3-Hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by:
Inhibiting Enzymes: Blocking the activity of enzymes involved in disease processes.
Modulating Receptors: Binding to receptors and altering their activity.
Interfering with Pathways: Disrupting key biological pathways to achieve therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(3-Hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one: Known for its unique structure and potential biological activities.
5-(3-Hydroxyprop-1-yn-1-yl)pyridazin-4(2H)-one: Similar structure but different position of the functional group.
5-(3-Hydroxyprop-1-yn-1-yl)pyrimidin-3(2H)-one: Similar structure but different heterocyclic ring.
Uniqueness
This compound is unique due to its specific functional groups and the position of these groups on the pyridazinone ring. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
825634-16-0 |
|---|---|
Molekularformel |
C7H6N2O2 |
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
4-(3-hydroxyprop-1-ynyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C7H6N2O2/c10-3-1-2-6-4-7(11)9-8-5-6/h4-5,10H,3H2,(H,9,11) |
InChI-Schlüssel |
YWVLEHSOTSOGIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NNC1=O)C#CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,4R,5R)-4-amino-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12925623.png)
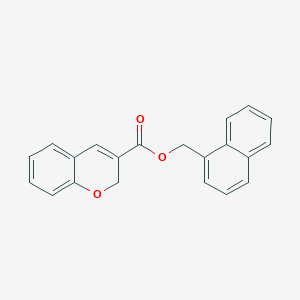
![Rel-(1R,5S)-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12925632.png)

![5-Benzyl-6-ethyl-3-methoxy-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12925638.png)
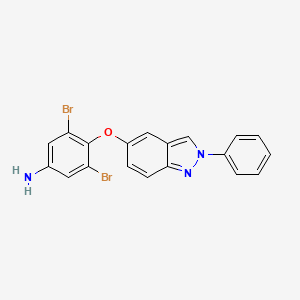
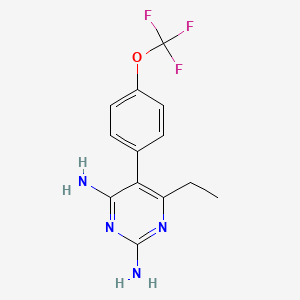
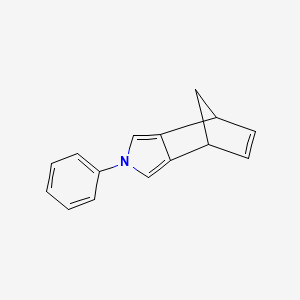
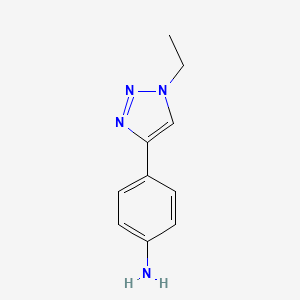
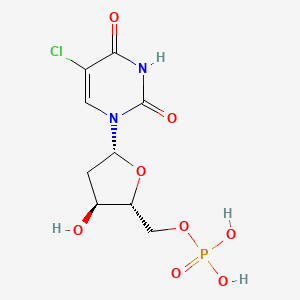

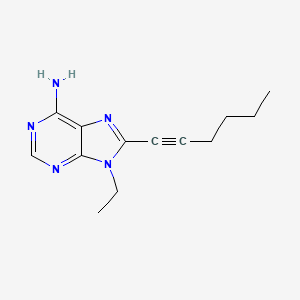
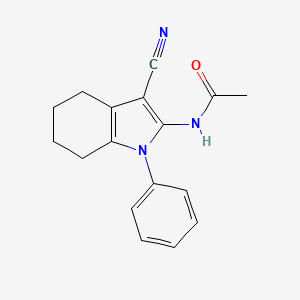
![Methyl 2-[(1H-benzimidazol-2-yl)methyl]benzoate](/img/structure/B12925701.png)
